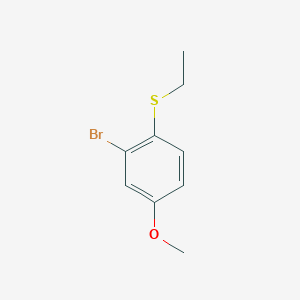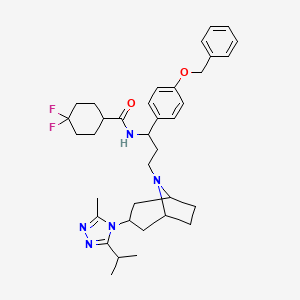
H-DL-Pyr-DL-Val-DL-Asn-DL-Phe-DL-xiThr-DL-Pro-DL-Ser-DL-Trp-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto H-DL-Pir-DL-Val-DL-Asn-DL-Phe-DL-xiThr-DL-Pro-DL-Ser-DL-Trp-NH2 es un péptido sintético compuesto por múltiples aminoácidos. Cada aminoácido en la secuencia está en su forma DL, lo que indica una mezcla de ambos enantiómeros D y L.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de H-DL-Pir-DL-Val-DL-Asn-DL-Phe-DL-xiThr-DL-Pro-DL-Ser-DL-Trp-NH2 típicamente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye:
Activación: El grupo carboxilo del aminoácido entrante se activa utilizando reactivos como carbodiimidas (por ejemplo, DCC) o sales de uronio (por ejemplo, HBTU).
Acoplamiento: El aminoácido activado reacciona con el grupo amina de la cadena peptídica en crecimiento.
Desprotección: Los grupos protectores temporales en los aminoácidos se eliminan para permitir un mayor acoplamiento.
Métodos de producción industrial
La producción industrial de este péptido puede involucrar sintetizadores automáticos de péptidos que agilizan el proceso SPPS. Estas máquinas pueden manejar múltiples ciclos de síntesis, asegurando un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
H-DL-Pir-DL-Val-DL-Asn-DL-Phe-DL-xiThr-DL-Pro-DL-Ser-DL-Trp-NH2: puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El residuo de triptófano puede oxidarse para formar cinurenina.
Reducción: Los puentes disulfuro, si están presentes, pueden reducirse a tioles libres.
Sustitución: Los residuos de aminoácidos pueden sustituirse por otros grupos funcionales para modificar las propiedades del péptido.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno (H₂O₂) u otros agentes oxidantes.
Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).
Sustitución: Diversos reactivos dependiendo de la modificación deseada, como agentes acilantes para reacciones de acilación.
Productos principales
Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del triptófano da como resultado cinurenina, mientras que la reducción de los puentes disulfuro produce tioles libres.
Aplicaciones Científicas De Investigación
H-DL-Pir-DL-Val-DL-Asn-DL-Phe-DL-xiThr-DL-Pro-DL-Ser-DL-Trp-NH2: tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un péptido modelo para estudiar técnicas de síntesis y modificación de péptidos.
Biología: Investigado por su posible papel en las vías de señalización celular y las interacciones de proteínas.
Medicina: Explorado por su potencial terapéutico en el tratamiento de enfermedades imitando o inhibiendo péptidos naturales.
Industria: Utilizado en el desarrollo de materiales y productos farmacéuticos basados en péptidos.
Mecanismo De Acción
El mecanismo de acción de H-DL-Pir-DL-Val-DL-Asn-DL-Phe-DL-xiThr-DL-Pro-DL-Ser-DL-Trp-NH2 implica su interacción con objetivos moleculares específicos, como receptores o enzimas. El péptido puede unirse a estos objetivos, modulando su actividad y desencadenando vías de señalización posteriores. El mecanismo exacto depende de la aplicación y el objetivo específicos del péptido.
Comparación Con Compuestos Similares
Compuestos similares
- H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2
- H-DL-Pyr-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Phe-DL-Met-NH2
- H-DL-Pyr-DL-Asn-DL-Phe-DL-His-DL-Leu-DL-Arg-DL-Pro-NH2.HCl
Unicidad
H-DL-Pir-DL-Val-DL-Asn-DL-Phe-DL-xiThr-DL-Pro-DL-Ser-DL-Trp-NH2: es único debido a su secuencia específica de aminoácidos, que imparte propiedades químicas y biológicas distintas. Esta singularidad lo hace valioso para aplicaciones de investigación y terapéuticas específicas.
Propiedades
Fórmula molecular |
C46H61N11O12 |
|---|---|
Peso molecular |
960.0 g/mol |
Nombre IUPAC |
N-[1-[[1-[2-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[3-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]amino]butanediamide |
InChI |
InChI=1S/C46H61N11O12/c1-23(2)37(55-40(63)29-15-16-36(61)50-29)45(68)53-32(20-35(47)60)41(64)52-31(18-25-10-5-4-6-11-25)42(65)56-38(24(3)59)46(69)57-17-9-14-34(57)44(67)54-33(22-58)43(66)51-30(39(48)62)19-26-21-49-28-13-8-7-12-27(26)28/h4-8,10-13,21,23-24,29-34,37-38,49,58-59H,9,14-20,22H2,1-3H3,(H2,47,60)(H2,48,62)(H,50,61)(H,51,66)(H,52,64)(H,53,68)(H,54,67)(H,55,63)(H,56,65) |
Clave InChI |
KNYYPYIKSOXJOI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate](/img/structure/B12287405.png)






![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B12287456.png)


![5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)
![N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B12287480.png)
![benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate](/img/structure/B12287486.png)

